BenchChemオンラインストアへようこそ!

5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Lipophilicity Membrane permeability Drug design

5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 678543-10-7) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine core bearing a 7-trifluoromethyl group, a 4-ethylphenyl substituent at position 5, and a carboxylic acid handle at position 2. Its computed lipophilicity (LogP 3.68) and polar surface area (PSA 67.49 Ų) position it within a favorable window for membrane permeability, while the trifluoromethyl moiety is associated with enhanced metabolic stability.

Molecular Formula C16H12F3N3O2
Molecular Weight 335.286
CAS No. 678543-10-7
Cat. No. B2791326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS678543-10-7
Molecular FormulaC16H12F3N3O2
Molecular Weight335.286
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C16H12F3N3O2/c1-2-9-3-5-10(6-4-9)11-7-13(16(17,18)19)22-14(20-11)8-12(21-22)15(23)24/h3-8H,2H2,1H3,(H,23,24)
InChIKeyMKDOXRWEOJRIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Procurement-Relevant Physicochemical and Structural Profile


5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 678543-10-7) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine core bearing a 7-trifluoromethyl group, a 4-ethylphenyl substituent at position 5, and a carboxylic acid handle at position 2 [1]. Its computed lipophilicity (LogP 3.68) and polar surface area (PSA 67.49 Ų) position it within a favorable window for membrane permeability, while the trifluoromethyl moiety is associated with enhanced metabolic stability . The availability of this compound from multiple reputable chemical suppliers in purities ≥95% supports its use as a research intermediate and screening candidate in early drug discovery [1].

Why 4-Ethylphenyl Substitution Cannot Be Simply Replaced by Methyl, Methoxy, or Chloro Analogs in Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acids


Despite apparent structural similarity among 5-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acids, the nature of the para-substituent on the 5-phenyl ring fundamentally influences key physicochemical determinants of drug-likeness. The 4-ethylphenyl variant exhibits a distinct combination of lipophilicity (LogP 3.68) [1], polar surface area (PSA 67.49 Ų) [1], and conformational flexibility (3 rotatable bonds) that cannot be replicated by the 4-methylphenyl (LogP 3.42, 2 rotatable bonds) , 4-methoxyphenyl (LogP 3.12, PSA 76.72 Ų) , or 4-chlorophenyl analogs . These variations directly affect permeability, solubility, and binding thermodynamics, meaning that selection of the appropriate analog is not interchangeable but must be tailored to the specific target profile of the intended research application.

Quantitative Physicochemical Differentiation of 5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Against Closest Analogs


Enhanced Lipophilicity (LogP 3.68) vs. 4-Methylphenyl Analog (LogP 3.42) – ΔLogP = +0.26

The target compound exhibits a calculated LogP of 3.6757 [1], compared to a LogP of 3.42172 for the 4-methylphenyl analog (CAS 312922-11-5) . This represents a 7.5% higher lipophilicity, which is attributable to the additional methylene unit of the ethyl substituent and is expected to enhance passive membrane diffusion and oral absorption potential.

Lipophilicity Membrane permeability Drug design

Lower Polar Surface Area (PSA 67.49 Ų) and Superior LogP vs. 4-Methoxyphenyl Analog (PSA 76.72 Ų, LogP 3.12)

The target compound has a PSA of 67.49 Ų and LogP of 3.6757 [1], while the 4-methoxyphenyl analog (CAS 310451-80-0) records a PSA of 76.72 Ų and LogP of 3.12190 . The target's PSA is 12.0% lower and its LogP is 0.55 units higher, placing it closer to the established CNS drug-likeness threshold (PSA < 70 Ų) and predicting superior passive blood-brain barrier penetration.

Polar surface area Blood-brain barrier CNS drug design

Increased Conformational Flexibility: 3 Rotatable Bonds vs. 2 for the 4-Methylphenyl Analog

The 4-ethyl substituent introduces an additional sp³ carbon, increasing the number of rotatable bonds from 2 (4-methylphenyl analog) to 3 (target compound) [1]. This extra degree of torsional freedom can modulate the entropic penalty upon target binding and influence the conformational pre-organization of the ligand.

Molecular flexibility Binding entropy Structure-activity relationships

Metabolic Stability Advantage Conferred by 7-Trifluoromethyl Group (Class-Level Inference)

The 7-trifluoromethyl substituent is widely recognized to reduce oxidative metabolism at the pyrazolo[1,5-a]pyrimidine core, as established across multiple heterocyclic series . While direct comparative metabolic stability data for the 4-ethylphenyl analog versus the 4-methylphenyl or 4-methoxyphenyl analogs are not available in the public domain, the general trend indicates that the –CF₃ group imparts significant metabolic resilience. Combined with the moderately higher lipophilicity of the ethyl variant, this positions the target compound favorably for optimization campaigns where half-life extension is a goal.

Metabolic stability Trifluoromethyl Cytochrome P450

Commercial Availability at 95%+ Purity from Multiple Suppliers

The target compound is available from reputable vendors such as Leyan (purity 95%+) and Chemenu (purity 95%) , ensuring reliable sourcing for research and development purposes. This level of purity is comparable to or exceeds that of many closely related analogs, reducing the need for additional purification before use in sensitive biological assays.

Chemical procurement Purity Supply chain

Optimal Application Scenarios for 5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Driven by Physicochemical Differentiation


Design of CNS-Penetrant Kinase Inhibitors Leveraging Superior LogP/PSA Profile

The target compound's PSA of 67.49 Ų lies below the 70 Ų threshold for passive blood-brain barrier penetration, while its LogP of 3.68 provides adequate lipophilicity for membrane crossing [1]. In contrast, the 4-methoxyphenyl analog (PSA 76.72 Ų, LogP 3.12) would be less favorable for CNS exposure. Researchers developing brain-penetrant inhibitors against targets such as AAK1, CDK2, or TRK kinases should prioritize the 4-ethylphenyl variant over the 4-methoxy analog to maximize the likelihood of achieving therapeutically relevant brain concentrations.

Fragment-Based and Structure-Guided Lead Optimization Requiring Tunable Lipophilicity

The moderate lipophilicity (LogP 3.68) and additional rotatable bond of the 4-ethylphenyl compound offer a fine-tuning handle for fragment growing and merging strategies . The carboxylic acid moiety enables straightforward amide or ester derivatization, allowing medicinal chemists to systematically explore vectors while maintaining drug-like properties. The enhanced conformational flexibility (3 rotatable bonds) relative to the methyl analog may also be exploited in induced-fit binding scenarios identified through co-crystallography.

Chemical Probe Development for Target Engagement Studies in Cellular Models

When developing chemical probes for intracellular targets, the balance of permeability and solubility is paramount. The 4-ethylphenyl substitution provides superior predicted passive permeability compared to the 4-methoxyphenyl analog, potentially allowing lower probe concentrations in cell-based assays such as NanoBRET or CETSA . The established commercial availability at ≥95% purity further supports the practical feasibility of large-scale probe campaigns.

Scaffold Diversification in High-Throughput Screening Hit Follow-Up

High-throughput screening often yields multiple hit clusters within the pyrazolo[1,5-a]pyrimidine family. The distinct physicochemical signature of the 4-ethylphenyl analog (LogP 3.68, PSA 67.49 Ų, 3 rotatable bonds) provides an orthogonal profile to the methyl (LogP 3.42, 2 rotatable bonds) and methoxy (LogP 3.12, PSA 76.72 Ų) hits, enabling SAR exploration of lipophilicity and flexibility vectors without altering the core scaffold . This facilitates rapid identification of the optimal substituent for potency, selectivity, and ADME properties.

Quote Request

Request a Quote for 5-(4-Ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.